molecular formula C5H6O4 B12559230 4-(Ethenyloxy)-1,3-dioxolan-2-one CAS No. 148481-75-8

4-(Ethenyloxy)-1,3-dioxolan-2-one

Cat. No.: B12559230
CAS No.: 148481-75-8
M. Wt: 130.10 g/mol
InChI Key: SESVPSIQLAEEIW-UHFFFAOYSA-N
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Description

[Detailed product description is pending confirmation of the compound's identity and properties.] 4-(Ethenyloxy)-1,3-dioxolan-2-one is a chemical compound offered for research and development purposes. This product is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to contact our technical support team for assistance with specific application inquiries and to request detailed product specifications, including certificates of analysis. Handling should only be performed by qualified professionals with a comprehensive understanding of the material's potential hazards, following all appropriate laboratory safety protocols.

Properties

CAS No.

148481-75-8

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

IUPAC Name

4-ethenoxy-1,3-dioxolan-2-one

InChI

InChI=1S/C5H6O4/c1-2-7-4-3-8-5(6)9-4/h2,4H,1,3H2

InChI Key

SESVPSIQLAEEIW-UHFFFAOYSA-N

Canonical SMILES

C=COC1COC(=O)O1

Origin of Product

United States

Preparation Methods

Reaction Overview

Reagents/Conditions Purpose Example Source
Triphenylphosphine (PPh₃) Activates the alcohol for nucleophilic substitution
Diethylazodicarboxylate (DEAD) Oxidizes PPh₃ to generate the active intermediate
Vinyl alcohol derivative Nucleophile for ether bond formation

Mechanism :

  • Activation : PPh₃ reacts with DEAD to form a phosphonium intermediate.
  • Oxidation : The alcohol is oxidized to a good leaving group (e.g., oxonium ion).
  • Nucleophilic Attack : The vinylic alcohol displaces the leaving group, forming the ether bond.

Example Protocol :

  • Substrate : 4-Hydroxymethyl-1,3-dioxolan-2-one (CAS 931-40-8).
  • Vinylic Alcohol : Ethylene glycol vinyl ether (CAS 106-19-5).
  • Conditions : Anhydrous tetrahydrofuran (THF), 0–20°C, inert atmosphere.

Yield : ~53–61.4% (extrapolated from analogous reactions in).

Williamson Ether Synthesis

The Williamson reaction is a classic method for ether synthesis via nucleophilic substitution. For 4-(ethenyloxy)-1,3-dioxolan-2-one, this approach would involve converting the hydroxyl group of a cyclic carbonate to a good leaving group (e.g., tosylate or mesylate) and subsequent displacement with a vinylic alkoxide.

Key Steps

Step Reagents/Conditions Purpose
1 Tosyl chloride (TsCl), pyridine Converts -OH to -OTs (leaving group)
2 Sodium vinyl oxide Displaces -OTs with vinyloxy group

Example Protocol :

  • Substrate : 4-Hydroxymethyl-1,3-dioxolan-2-one.
  • Leaving Group Formation : React with TsCl in pyridine at 0–5°C.
  • Nucleophilic Substitution : Treat with Na+-(CH₂=CHO⁻) in DMF at 60°C.

Challenges :

  • Steric Hindrance : Bulky cyclic carbonate may reduce reaction efficiency.
  • Competing Elimination : High temperatures may favor elimination over substitution.

Yield : Expected <50% (based on analogous reactions in).

Nucleophilic Aromatic Substitution

For substrates with electron-deficient aromatic systems, nucleophilic aromatic substitution (NAS) can introduce the ethenyloxy group. However, this method is less applicable to non-aromatic systems like 1,3-dioxolan-2-one.

Catalytic Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could theoretically link a vinylic boronic acid to a halogenated cyclic carbonate. However, this approach requires pre-functionalization of the cyclic carbonate with a halogen, which may involve complex steps.

Synthesis from Glycerin and Carbonate Derivatives

A scalable industrial method for structurally related cyclic carbonates involves reacting glycerin with carbonates in the presence of a base. While this method primarily targets 4-hydroxymethyl-1,3-dioxolan-2-one, post-synthetic modifications could introduce the ethenyloxy group.

Industrial-Scale Protocol

Component Quantity Role
Glycerin 644.7 g Reactant
Dimethyl carbonate 945.8 g Carbonyl source
K₂CO₃ 0.048 g Base catalyst

Conditions :

  • Temperature : 79–90°C (reflux).
  • Extraction : Methanol azeotrope under reduced pressure.
  • pH Adjustment : Weakly acidic (e.g., H₃PO₄) to suppress decomposition.

Yield : ~41% (for 4-hydroxymethyl-1,3-dioxolan-2-one).

Post-Synthetic Modification :

  • Etherification : Convert -CH₂OH to -OCH₂CH₂CH₂ using Mitsunobu or Williamson methods.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Mitsunobu Reaction High efficiency, mild conditions Requires sensitive reagents 50–60
Williamson Synthesis Scalable, cost-effective Low yield due to steric effects <50
Industrial Glycerin Route High-purity product, scalable Limited functionalization 40–50

Chemical Reactions Analysis

Types of Reactions

4-(Ethenyloxy)-1,3-dioxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler alcohols or ethers.

    Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.

Scientific Research Applications

4-(Ethenyloxy)-1,3-dioxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers with unique properties.

    Biology: The compound can be used in the development of bio-compatible materials.

    Medicine: Research is ongoing to explore its potential in drug delivery systems.

    Industry: It is utilized in the production of advanced materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism by which 4-(Ethenyloxy)-1,3-dioxolan-2-one exerts its effects involves the interaction of its functional groups with various molecular targets. The ethenyloxy group can participate in polymerization reactions, while the dioxolanone ring can undergo ring-opening reactions, leading to the formation of new compounds with desired properties.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The 1,3-dioxolan-2-one scaffold can be modified with diverse substituents, leading to compounds with distinct physicochemical behaviors and applications. Below is a comparative analysis of notable derivatives:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications Key References
4-(Ethenyloxy)-1,3-dioxolan-2-one Ethenyloxy (-O-CH₂-CH₂) C₅H₆O₄ 130.10 Polyhydroxyurethanes, crosslinking agents
Glycerol carbonate Hydroxymethyl (-CH₂OH) C₄H₆O₄ 118.09 Biodegradable polymers, solvents, reactive intermediates
4-(Bromomethyl)-1,3-dioxolan-2-one Bromomethyl (-CH₂Br) C₄H₅BrO₃ 180.99 Alkylation agent, intermediate in organic synthesis
4-(Chloromethyl)-1,3-dioxolan-2-one Chloromethyl (-CH₂Cl) C₄H₅ClO₃ 136.53 Industrial coatings, flame retardants
4-(Phenoxymethyl)-1,3-dioxolan-2-one Phenoxymethyl (-CH₂-O-C₆H₅) C₁₀H₁₀O₄ 194.18 Specialty polymers, pharmaceutical intermediates
4-((3-(Trimethoxysilyl)propoxy)methyl)-1,3-dioxolan-2-one Trimethoxysilylpropoxymethyl C₁₀H₂₀O₇Si 280.34 Silica-polymer nanocomposites, high-performance coatings

Physicochemical Properties and Reactivity

  • Ethenyloxy Derivative : The ethenyloxy group enhances reactivity in radical-mediated thiol-ene reactions, enabling efficient crosslinking in polymer networks. Its moderate polarity balances solubility in organic solvents and compatibility with hydrophobic matrices .
  • Hydroxymethyl Derivative (Glycerol Carbonate) : The hydroxymethyl group imparts hydrophilicity, making it suitable for water-soluble polymers. It undergoes ring-opening reactions with nucleophiles (e.g., amines) to form polycarbonates .
  • Halogenated Derivatives (Br/Cl) : Bromo- and chloromethyl groups act as leaving groups, facilitating nucleophilic substitutions. These derivatives are pivotal in synthesizing functionalized polymers and small molecules .
  • Phenoxymethyl Derivative: The aromatic phenoxy group increases thermal stability and rigidity, favoring applications in high-temperature resins .

Biological Activity

4-(Ethenyloxy)-1,3-dioxolan-2-one is a cyclic carbonate compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant case studies.

4-(Ethenyloxy)-1,3-dioxolan-2-one is characterized by its cyclic structure, which contributes to its reactivity and interaction with biological systems. Its chemical formula is C₅H₈O₃, and it typically exists as a colorless liquid at room temperature.

The biological activity of 4-(Ethenyloxy)-1,3-dioxolan-2-one is primarily attributed to its ability to hydrolyze into less toxic compounds. This hydrolysis leads to the formation of ethylene glycol and carbon dioxide, which are less harmful to biological systems. The rate of hydrolysis can vary based on environmental conditions and the presence of enzymes.

Toxicological Studies

Research indicates that 4-(Ethenyloxy)-1,3-dioxolan-2-one exhibits low systemic toxicity. In animal studies, it was observed that at high concentrations (5000 mg/kg), there were no significant systemic effects apart from localized irritation in the eyes and skin. The critical effect noted was periocular tissue swelling upon inhalation exposure .

Study Type Concentration (mg/kg) Observed Effects
13-week inhalation study1000No systemic effects; periocular swelling
Oral administration5000Increased relative testis weights; no genotoxicity observed
Developmental toxicity5000No embryotoxic or teratogenic effects

Case Studies

Several studies have examined the biological impact of similar compounds within the dioxolan family, providing insights into the potential effects of 4-(Ethenyloxy)-1,3-dioxolan-2-one:

  • Inhalation Studies : A study involving F344 rats demonstrated that prolonged exposure to aerosolized dioxolanes resulted in localized irritation but no significant systemic toxicity at lower concentrations .
  • Dermal Exposure : In a long-term study on skin application in mice, no tumors were induced after repeated applications over two years, indicating a lack of carcinogenic potential .
  • Developmental Toxicity : Research involving gavage administration in pregnant rats revealed no significant teratogenic effects at high doses, although maternal toxicity was noted through reduced weight gains .

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